1,4-Dimethylpiperazine-2,3-dione
Overview
Description
1,4-Dimethylpiperazine-2,3-dione is a heterocyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of piperazine, characterized by the presence of two methyl groups at the 1 and 4 positions and two keto groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylpiperazine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the oxidative catalytic condensation of sarcosine in the presence of permanganate ions, which yields 1,4-dimethylpiperazine-2,5-dione as a major product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization from solvents like dichloromethane to obtain the compound in a suitable form for further applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl groups at the 1 and 4 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like permanganate ions for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or halides .
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
1,4-Dimethylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,4-dimethylpiperazine-2,3-dione involves its interaction with various molecular targets. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their function. For example, its diketopiperazine structure can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-dimethylpiperazine-2,3-dione include:
- 3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione
- 2,5-Bis(1-methyl-2-oxoindol-3-ylidene)-1,4-dimethylpiperazine-3,6-dione
- 6-(Bromobenzyl)-3-benzylidene-6-erythro-hydroxy-1,4-dimethylpiperazine-2,5-dione
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives .
Properties
IUPAC Name |
1,4-dimethylpiperazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHDWHAIVWDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314244 | |
Record name | 1,4-dimethylpiperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59417-06-0 | |
Record name | 59417-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dimethylpiperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-Dimethylpiperazine-2,3-dione in organic synthesis?
A1: this compound serves as a valuable reagent in the synthesis of symmetrical α-diones. [] The research paper "A Simple Synthesis of Symmetrical α‐Diones from Organometallic Reagents and 1,4‐Dimethylpiperazine‐2,3‐diones" [] highlights its role in a novel synthetic method. This method utilizes readily available organometallic reagents, making it a potentially advantageous approach for synthesizing this important class of organic compounds.
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